2-Naphthalenesulfonyl chloride, 6,7-bis((phenylsulfonyl)oxy)-
CAS No.: 63217-39-0
Cat. No.: VC20485575
Molecular Formula: C22H15ClO8S3
Molecular Weight: 539.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63217-39-0 |
|---|---|
| Molecular Formula | C22H15ClO8S3 |
| Molecular Weight | 539.0 g/mol |
| IUPAC Name | [3-(benzenesulfonyloxy)-6-chlorosulfonylnaphthalen-2-yl] benzenesulfonate |
| Standard InChI | InChI=1S/C22H15ClO8S3/c23-32(24,25)20-12-11-16-14-21(30-33(26,27)18-7-3-1-4-8-18)22(15-17(16)13-20)31-34(28,29)19-9-5-2-6-10-19/h1-15H |
| Standard InChI Key | LPVTZQLZNSDOAF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3C=C(C=CC3=C2)S(=O)(=O)Cl)OS(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Core Structure and Functional Groups
The parent compound, 2-naphthalenesulfonyl chloride (C₁₀H₇ClO₂S), consists of a naphthalene ring system with a sulfonyl chloride group (-SO₂Cl) at the 2-position . The derivative 6,7-bis((phenylsulfonyl)oxy)- introduces two phenylsulfonyloxy (-O-SO₂-C₆H₅) groups at the 6- and 7-positions (Figure 1). This modification significantly alters the compound’s electronic properties, steric bulk, and solubility.
Key structural attributes:
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Molecular formula: Hypothesized as C₂₈H₁₈ClO₈S₃ (based on addition of two phenylsulfonyloxy groups to the parent structure).
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Molecular weight: Estimated at 635.08 g/mol.
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Symmetry: The 6,7-substitution pattern creates a pseudo-ortho-diaxial geometry, potentially influencing conformational rigidity .
Synthetic Pathways and Reaction Mechanisms
Parent Compound Synthesis
The synthesis of 2-naphthalenesulfonyl chloride involves the reaction of sodium 2-naphthalenesulfonate with phosphorus oxychloride (POCl₃) in chloroform at 90°C for 9 hours, achieving yields up to 95.8% . This method leverages the electrophilic substitution of the sulfonate group with chlorine.
Critical reaction parameters:
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Temperature: 90°C (optimized for reaction rate without decomposition) .
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Molar ratio: Excess POCl₃ (5 mol per 1.5 mol sodium sulfonate) ensures complete conversion .
Derivatization to 6,7-Bis((Phenylsulfonyl)Oxy)-
Introducing phenylsulfonyloxy groups at the 6- and 7-positions likely requires a multi-step process:
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Hydroxylation: Directing hydroxyl groups to the 6- and 7-positions via electrophilic aromatic substitution or microbial oxidation.
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Sulfonation: Reaction with phenylsulfonyl chloride (C₆H₅SO₂Cl) under basic conditions (e.g., triethylamine in dichloromethane) .
Hypothetical reaction conditions:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | HNO₃/H₂SO₄, 50°C | Nitration at 6,7-positions |
| 2 | H₂/Pd-C, ethanol | Reduction to amines |
| 3 | H₂O₂, HCl | Diazotization and hydrolysis to hydroxyl groups |
| 4 | PhSO₂Cl, Et₃N, CH₂Cl₂, 0→25°C | Sulfonate ester formation |
Yield challenges: Steric hindrance from the 2-sulfonyl chloride group may reduce efficiency at the 6,7-positions, necessitating excess phenylsulfonyl chloride or high-pressure conditions.
Physicochemical Properties
Solubility and Partitioning
The parent compound exhibits limited aqueous solubility (0.115 mg/mL) , but the addition of polar sulfonate esters may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO).
Predicted properties:
| Property | Value (Estimated) | Method |
|---|---|---|
| LogP | 3.2–4.1 | XLOGP3 |
| Water solubility | <0.01 mg/mL | ESOL |
| pKa | ~1.2 (sulfonyl chloride) | Analogous structures |
Spectroscopic Characteristics
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¹H NMR: Expected aromatic multiplet signals at δ 7.5–8.5 ppm for naphthalene protons, with downfield shifts for sulfonate esters .
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IR: Strong peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediate
Sulfonamide derivatives of 2-naphthalenesulfonyl chloride show activity as:
The 6,7-bis((phenylsulfonyl)oxy)- derivative could serve as a prodrug, with ester groups hydrolyzing in vivo to release active metabolites.
Material Science Applications
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Polymer cross-linking: Sulfonate esters act as latent sulfonic acid sources for ion-exchange membranes.
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Coordination chemistry: Potential ligand for metal-organic frameworks (MOFs) due to multiple Lewis basic sites.
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